molecular formula C11H11ClFNO B1422549 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide CAS No. 1248663-82-2

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Cat. No. B1422549
CAS RN: 1248663-82-2
M. Wt: 227.66 g/mol
InChI Key: LTFRSAZFUQYBHO-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C11H11ClFNO . It has a molecular weight of 227.67 .


Molecular Structure Analysis

The InChI code for “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” is 1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” include a molecular weight of 227.67 .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to indole derivatives, such as “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide”, have been studied for their antiviral properties. Indole derivatives have shown inhibitory activity against influenza A and other viruses . The presence of a fluorophenyl group, as in the compound , could potentially enhance this activity by affecting the binding affinity to viral proteins.

Anti-inflammatory and Analgesic Activities

The indole nucleus, which is a part of the compound’s structure, has been associated with anti-inflammatory and analgesic activities. Derivatives with similar structures have been compared with known drugs like indomethacin and celecoxib, indicating the potential of “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” in these therapeutic areas .

Anticancer Properties

Indole derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. The structural features of “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” suggest that it may also possess anticancer properties, which could be explored through in vitro and in vivo studies .

Antimicrobial Efficacy

The antimicrobial activity of compounds like “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” is an area of interest due to the indole core’s ability to inhibit DNA synthesis in bacteria. This could lead to the development of new antimicrobial agents with a broad spectrum of activity .

Antidepressant and Anticonvulsant Effects

Quinoline derivatives, which share some structural similarities with the compound , have been utilized for their antidepressant and anticonvulsant effects. This suggests potential research applications of “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” in neurological disorders .

Antimalarial Activity

The nitrogen-containing bicyclic structure of quinolines, which is somewhat analogous to the compound’s structure, has been extensively used in antimalarial drugs. Research into the antimalarial potential of “2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” could provide valuable insights into new therapeutic options .

properties

IUPAC Name

2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFRSAZFUQYBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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